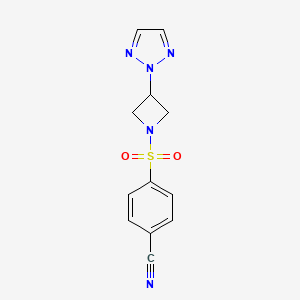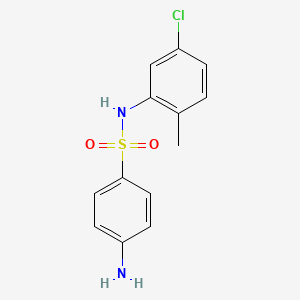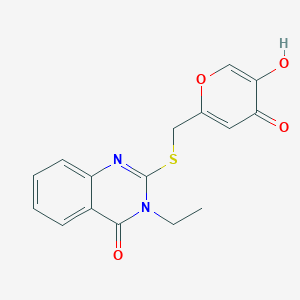
3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family. It has been widely studied due to its potential therapeutic properties, especially in the field of cancer research.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that the compound has antitumor activity and can inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one in lab experiments is its high potency and specificity. The compound has been shown to be effective at low concentrations, making it ideal for use in cell-based assays. However, one limitation of using the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one. One area of research is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the investigation of the compound's potential in treating other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its use in cancer therapy.
Synthesis Methods
The synthesis of 3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one involves a multi-step process. The first step involves the synthesis of 2-(2-aminoethyl)thiophenol, which is then reacted with ethyl 2-bromoacetate to form the ethyl ester of 2-(2-(ethylthio)ethyl)thiophenol. The ester is then reacted with 2-aminobenzoic acid to form the final product. The synthesis method has been optimized to improve yield and purity, making it suitable for large-scale production.
Scientific Research Applications
3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been investigated for its potential in treating other diseases such as Alzheimer's and Parkinson's. The compound has been shown to have neuroprotective properties, which could be beneficial in the treatment of these diseases.
properties
IUPAC Name |
3-ethyl-2-[(5-hydroxy-4-oxopyran-2-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-2-18-15(21)11-5-3-4-6-12(11)17-16(18)23-9-10-7-13(19)14(20)8-22-10/h3-8,20H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAOQOJMKMUBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC(=O)C(=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine](/img/structure/B2951683.png)
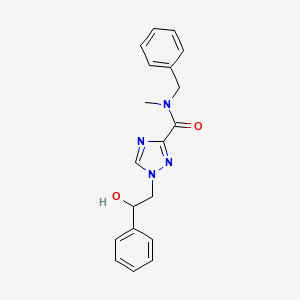
![(E)-4-(Dimethylamino)-N-[1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropyl]but-2-enamide](/img/structure/B2951685.png)
![1,3-dimethyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951686.png)
![3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B2951688.png)

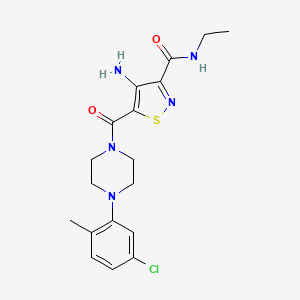
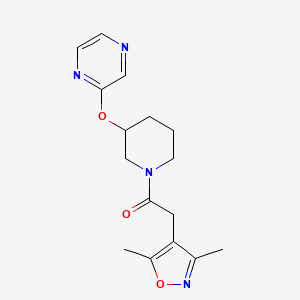
![(Z)-2-(pyridin-4-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951692.png)
![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2951694.png)
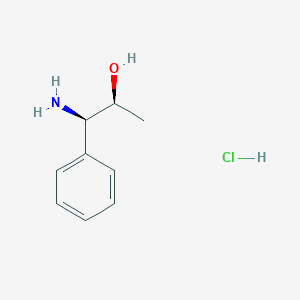
![(E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide](/img/structure/B2951699.png)
